3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide 3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide
Brand Name: Vulcanchem
CAS No.: 1332589-49-7
VCID: VC0059989
InChI: InChI=1S/C9H7BrCl2N2.BrH/c1-5-3-2-4-14-7(10)6(8(11)12)13-9(5)14;/h2-4,8H,1H3;1H
SMILES: CC1=CC=CN2C1=NC(=C2Br)C(Cl)Cl.Br
Molecular Formula: C9H8Br2Cl2N2
Molecular Weight: 374.885

3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide

CAS No.: 1332589-49-7

Cat. No.: VC0059989

Molecular Formula: C9H8Br2Cl2N2

Molecular Weight: 374.885

* For research use only. Not for human or veterinary use.

3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide - 1332589-49-7

Specification

CAS No. 1332589-49-7
Molecular Formula C9H8Br2Cl2N2
Molecular Weight 374.885
IUPAC Name 3-bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine;hydrobromide
Standard InChI InChI=1S/C9H7BrCl2N2.BrH/c1-5-3-2-4-14-7(10)6(8(11)12)13-9(5)14;/h2-4,8H,1H3;1H
Standard InChI Key PKTZPIUPTZJCCH-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC(=C2Br)C(Cl)Cl.Br

Introduction

Chemical Identity and Structural Characteristics

3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide is a heterocyclic compound with unique structural features that contribute to its chemical reactivity and potential applications. This section details its fundamental chemical identifiers and structural properties.

Basic Chemical Identifiers

The compound is precisely identified through multiple chemical classification systems as shown in the following table:

ParameterValue
CAS Number1332589-49-7
Molecular FormulaC₉H₈Br₂Cl₂N₂
Molecular Weight374.885 g/mol
IUPAC Name3-bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine;hydrobromide
Standard InChIInChI=1S/C9H7BrCl2N2.BrH/c1-5-3-2-4-14-7(10)6(8(11)12)13-9(5)14;/h2-4,8H,1H3;1H
Standard InChIKeyPKTZPIUPTZJCCH-UHFFFAOYSA-N
SMILES NotationCC1=CC=CN2C1=NC(=C2Br)C(Cl)Cl.Br

The compound possesses a complex molecular structure characterized by an imidazo[1,2-a]pyridine core with specific substituents, including a bromine atom at position 3, a dichloromethyl group at position 2, and a methyl group at position 8. The hydrobromide salt formation further affects its physicochemical properties and solubility profile.

Structural Features and Chemical Bonding

The fused bicyclic imidazo[1,2-a]pyridine ring system forms the foundation of this molecule, with the specific substitution pattern contributing to its chemical reactivity. The 3-bromo position is particularly significant for potential synthetic modifications, while the dichloromethyl group introduces steric bulk and electronic effects that influence the compound's reactivity.

The presence of multiple halogens (bromine and chlorine) in the structure creates an electron-withdrawing effect that impacts the electron density distribution across the aromatic system. These structural features collectively contribute to the compound's potential applications in chemical research and synthetic organic chemistry.

Physicochemical Properties

This section explores the physical and chemical characteristics of 3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide, which are crucial for understanding its behavior in various experimental conditions.

Physical State and Appearance

While specific information about the physical appearance is limited in the available sources, heterocyclic compounds with similar structures typically exist as crystalline solids at room temperature. The hydrobromide salt formation generally increases water solubility compared to the free base form.

Synthesis and Preparation Methods

The synthesis of 3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide typically involves multi-step organic reactions with careful control of reaction conditions to achieve the desired substitution pattern.

Analytical Characterization

Analytical methods play a crucial role in confirming the identity, purity, and structural characteristics of 3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide.

Spectroscopic Analysis

Spectroscopic techniques commonly employed for the characterization of this compound likely include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Ultraviolet-Visible (UV-Vis) spectroscopy

These techniques provide complementary information about the structural features, functional groups, and purity of the compound. The aromatic protons in the imidazo[1,2-a]pyridine core would exhibit characteristic chemical shifts in ¹H NMR, while the methyl group would appear as a singlet at approximately 2-3 ppm.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable techniques for assessing the purity of this compound and monitoring reactions involving its synthesis or modification. The presence of the aromatic heterocyclic core typically provides good UV detectability for these chromatographic methods.

Structural Comparisons with Related Compounds

Understanding the structural relationships between 3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide and similar compounds provides valuable insights into its chemical reactivity and potential applications.

Comparison with Positional Isomers

A closely related compound is 3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide, which differs only in the position of the methyl group (position 7 instead of position 8). This subtle structural difference may influence properties such as:

  • Crystal packing and solid-state properties

  • Electronic distribution across the aromatic system

  • Reactivity in certain chemical transformations

  • Potential biological activities

The following table compares key properties of these positional isomers:

Property8-Methyl Derivative (Target Compound)7-Methyl Derivative
CAS Number1332589-49-71332606-31-1
Molecular FormulaC₉H₈Br₂Cl₂N₂C₉H₈Br₂Cl₂N₂
Molecular Weight374.885 g/mol374.885 g/mol
InChIKeyPKTZPIUPTZJCCH-UHFFFAOYSA-NWIAZDFOGSXWJMB-UHFFFAOYSA-N

Despite having identical molecular formulas and weights, these compounds exhibit different chemical behaviors due to the methyl group position.

Comparison with Non-Brominated Analogs

The non-brominated analog, 2-(dichloromethyl)imidazo[1,2-a]pyridine (CAS: 143982-35-8), lacks both the bromine at position 3 and the methyl substituent. With a molecular formula of C₈H₆Cl₂N₂ and molecular weight of 201.053 g/mol, this compound represents a simpler structural variant .

The absence of the bromine substituent significantly alters the reactivity profile, as the 3-position in imidazo[1,2-a]pyridines is often a key site for electrophilic and nucleophilic reactions. The bromine functionality in our target compound provides an additional handle for synthetic modifications through various metal-catalyzed coupling reactions.

Comparison with Demethylated Analogs

Another related compound is 3-Bromo-8-methylimidazo[1,2-a]pyridine (CAS: 866135-66-2), which lacks the dichloromethyl group at position 2. With a molecular formula of C₈H₇BrN₂ and molecular weight of 211.06 g/mol, this compound represents a structurally simplified variant .

The absence of the dichloromethyl group significantly changes the steric and electronic properties of the molecule, potentially altering its chemical reactivity and physical properties.

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